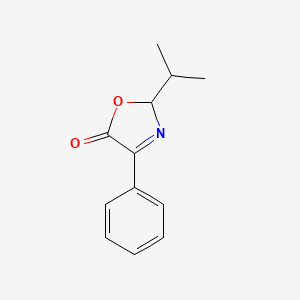

2-Isopropyl-4-phenyloxazol-5(2H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H13NO2 |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

4-phenyl-2-propan-2-yl-2H-1,3-oxazol-5-one |

InChI |

InChI=1S/C12H13NO2/c1-8(2)11-13-10(12(14)15-11)9-6-4-3-5-7-9/h3-8,11H,1-2H3 |

InChI Key |

FXMXJOUMPGXIHJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1N=C(C(=O)O1)C2=CC=CC=C2 |

Origin of Product |

United States |

Reactivity and Advanced Reaction Pathways of 2 Isopropyl 4 Phenyloxazol 5 2h One

Ring-Opening Reactions

The oxazolone (B7731731) ring is susceptible to cleavage under various conditions, most commonly through nucleophilic attack at the C5 carbonyl carbon. This reactivity is a cornerstone of their use as precursors for α-amino acids and their derivatives. biointerfaceresearch.com

The most characteristic reaction of 2-isopropyl-4-phenyloxazol-5(2H)-one is its ring-opening by nucleophiles. The C5 carbonyl group is highly electrophilic, making it the primary site for nucleophilic attack. thieme-connect.com This process leads to the cleavage of the acyl-oxygen bond (C5-O1), resulting in the formation of N-acyl-α-amino acid derivatives. biointerfaceresearch.com A wide array of nucleophiles can initiate this process, providing access to a diverse range of molecular structures. The reactivity of the oxazolone towards nucleophiles at the C-5 position is notably high. rsc.org

The general mechanism involves the attack of a nucleophile on the C5 carbonyl carbon, followed by the opening of the ring to form an acylated amino acid derivative. This pathway is fundamental to the role of oxazolones in peptide synthesis and the creation of other polyfunctional compounds. biointerfaceresearch.com

Table 1: Examples of Nucleophilic Ring-Opening Reactions of Oxazolones

| Nucleophile | Product Type | Reference |

|---|---|---|

| Water (H₂O) | N-Acylamino acid | rsc.orgnih.gov |

| Alcohols (R-OH) | N-Acylamino acid ester | acs.org |

| Amines (R-NH₂) | N-Acylamino acid amide | researchgate.net |

This table illustrates general nucleophilic reactions applicable to the oxazolone scaffold.

Hydrolysis represents a specific case of nucleophilic ring-opening where water acts as the nucleophile. In aqueous solutions, this compound undergoes ring cleavage to yield N-isobutyrylphenylalanine. This reaction can proceed under neutral or basic conditions and is catalyzed by hydroxide (B78521) ions. rsc.org The process involves the addition of a water molecule to the C5 carbonyl group, leading to a tetrahedral intermediate that subsequently collapses to the ring-opened N-acylamino acid product. rsc.orgresearchgate.net

Studies on similar oxazolones have shown that in aqueous environments, hydrolytic ring-opening can occur competitively with racemization at the C4 position. rsc.org The rate of hydrolysis is influenced by factors such as pH, temperature, and the solvent system. rsc.orgnih.gov For instance, the hydrolysis of related 4-benzylidene-2-phenyloxazol-5(4H)-ones in aqueous dioxane is first order in both the oxazolone substrate and the hydroxide ion concentration. researchgate.net 5-Hydroxyoxazole derivatives, which are tautomers of oxazolones, have been noted for their instability towards hydrolytic ring-opening. nih.gov

Alcoholysis and aminolysis are crucial ring-opening reactions that convert this compound into corresponding esters and amides of N-isobutyrylphenylalanine.

Alcoholysis: The reaction with an alcohol (alcoholysis) is a widely used method for producing α-amino acid esters. acs.org This transformation is particularly significant in the context of dynamic kinetic resolution (DKR). In a DKR process, the chiral center at C4 undergoes rapid racemization, while a chiral catalyst selectively promotes the alcoholysis of one enantiomer. This allows for the conversion of a racemic oxazolone into a single, enantiomerically enriched α-amino acid ester in high yield. acs.org For example, peptide-catalyzed methanolysis has been shown to be effective for a variety of oxazolones, yielding methyl ester products with high enantiomeric ratios. acs.org

Aminolysis: The reaction with amines (aminolysis) yields N-acylamino acid amides. This process involves the nucleophilic attack of the amine's nitrogen atom on the C5 carbonyl carbon. While some sterically hindered or less reactive oxazolones may require harsh conditions like microwave heating to react with amines, the reaction is a viable pathway for synthesizing peptide bonds or other amide-containing structures. researchgate.net The reaction of 4-ethoxymethylene-2-phenyloxazol-5(4H)-one with various heterocyclic amines, for instance, proceeds via nucleophilic attack at the exocyclic C=C bond, followed by elimination, but ring-opening with amines is also a known pathway. researchgate.net

Cycloaddition Reactions (e.g., Diels-Alder)

Oxazolones can participate in cycloaddition reactions, acting as versatile building blocks for more complex heterocyclic systems. biointerfaceresearch.com They can function as 1,3-dipoles in [3+2] cycloaddition reactions. In the presence of a Lewis acid, the oxazolone can form a mesoionic dipolar species known as a münchnone, which readily undergoes 1,3-dipolar cycloadditions to afford five-membered heterocyclic products. thieme-connect.com

While less common, oxazolones can also be involved in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. organic-chemistry.org The Diels-Alder reaction involves the combination of a conjugated diene (a 4π-electron system) with a dienophile (a 2π-electron system) to form a cyclohexene (B86901) ring. organic-chemistry.org For an oxazolone to participate, it typically must first tautomerize to its 5-hydroxyoxazole form, which is an aromatic enol. nih.gov This enol tautomer can then potentially act as either the diene or dienophile component, depending on the substituents and the reaction partner. However, direct participation of simple oxazolones like this compound in Diels-Alder reactions is not as extensively documented as their role in 1,3-dipolar cycloadditions. Chiral oxazolidin-2-ones, related structures, have been successfully used as chiral auxiliaries in Diels-Alder reactions. rsc.org

Table 2: Cycloaddition Potential of the Oxazolone Scaffold

| Reaction Type | Role of Oxazolone | Intermediate | Product Type | Reference |

|---|---|---|---|---|

| [3+2] Cycloaddition | 1,3-Dipole Precursor | Münchnone (Mesoionic Dipole) | 5-Membered Heterocycles (e.g., Pyrroles) | thieme-connect.combiointerfaceresearch.com |

Functionalization and Substitution Reactions

A key feature of this compound is the acidity of the proton at the C4 position. The pKa of this α-proton is approximately 9, allowing for facile deprotonation by a suitable base to form a resonance-stabilized enolate. nih.govacs.org This enolate is a soft nucleophile and readily reacts with a variety of electrophiles at the C4 carbon. thieme-connect.com

This reactivity allows for the introduction of a wide range of substituents at the α-position of the corresponding amino acid precursor. Common electrophilic functionalization reactions include:

Alkylation: Reaction with alkyl halides introduces new alkyl groups at the C4 position.

Aldol reactions: Reaction with aldehydes or ketones yields β-hydroxy-α-amino acid derivatives after ring opening.

Acylation: Reaction with acylating agents can introduce a ketone functionality at C4.

This pathway is synthetically valuable as it provides a method for constructing highly substituted and non-proteinogenic α-amino acids. The choice of base and electrophile allows for precise control over the final product structure.

Table 3: Electrophilic Functionalization at C4 of Oxazolones

| Reagents | Electrophile | Product of Functionalization | Reference |

|---|---|---|---|

| 1. Base (e.g., Triethylamine) 2. Alkyl Halide (R-X) | Alkyl Cation (R⁺) | 4-Alkyl-4-phenyloxazol-5(2H)-one | thieme-connect.comnih.gov |

| 1. Base 2. Aldehyde (R-CHO) | Aldehyde Carbonyl Carbon | 4-(1-Hydroxyalkyl)-4-phenyloxazol-5(2H)-one | thieme-connect.com |

Nucleophilic Functionalization

The electrophilic character of the carbonyl carbon at position 5 and the acidic nature of the proton at C4 render this compound susceptible to attack by a variety of nucleophiles. google.com These reactions typically proceed via a ring-opening mechanism, providing access to a range of functionalized N-acyl-α-amino acid derivatives.

One of the fundamental nucleophilic reactions is alcoholysis. In the presence of an alcohol, the oxazolone ring opens to form the corresponding ester. This process can be catalyzed by both acids and bases. A notable application of this reactivity is in dynamic kinetic resolution (DKR), where a chiral catalyst selectively facilitates the reaction of one enantiomer of the racemic oxazolone. acs.org This process takes advantage of the facile epimerization at the C4 position under the reaction conditions, allowing for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product. acs.org While many studies focus on various substituted oxazolones, the principles are directly applicable to this compound. For instance, peptide-catalyzed methanolysis has been shown to be effective for the DKR of related oxazolones, yielding enantiomerically enriched methyl esters. acs.org

Aminolysis, the reaction with amines, is another crucial nucleophilic functionalization pathway. This reaction is generally rapid and leads to the formation of the corresponding amides. The high reactivity of the oxazolone ring often allows these reactions to proceed under mild conditions without the need for a catalyst. sphinxsai.com

A specific example of nucleophilic functionalization involves the condensation of 2-isopropyl-4-phenyloxazol-5(4H)-one with aldehydes. In a study by Seebach and coworkers, α-(hydroxyamino)phenylacetic acid was condensed with isobutyraldehyde (B47883) in the presence of triethylamine (B128534) to yield 2-isopropyl-4-phenyloxazol-5(4H)-one. thieme-connect.de This demonstrates the formation of the oxazolone ring itself through a nucleophilic process.

| Reaction Type | Nucleophile | Catalyst/Reagent | Product | Yield (%) | Reference |

| Aldehyde Condensation | Isobutyraldehyde | Triethylamine | 2-Isopropyl-4-phenyloxazol-5(4H)-one | 33 | thieme-connect.de |

| Methanolysis (DKR) | Methanol | Peptide Catalyst | Enantioenriched methyl ester of N-benzoyl-valine | High e.r. | acs.org |

Radical Reactions

The functionalization of azlactones through radical pathways offers an alternative to traditional ionic reactions, enabling the formation of C-C bonds that might be challenging to construct otherwise. The C4 position of the oxazolone ring is a primary site for radical functionalization.

Recent advancements have demonstrated the utility of photoredox catalysis for the C4-alkylation of azlactones. In these processes, a photocatalyst, upon irradiation, can facilitate the generation of radical species from suitable precursors. These radicals can then add to the C4 position of the oxazolone. While specific examples involving this compound are not extensively detailed in the literature, the general methodology is well-established for the broader class of azlactones. For example, energy-transfer-enabled photocatalytic radical-radical coupling has been developed for the C4-selective functionalization of azlactones, leading to the synthesis of α,α-disubstituted unnatural α-amino acids. acs.org This approach utilizes the persistent radical effect to achieve high regioselectivity. acs.org

| Reaction Type | Radical Source | Catalyst/Mediator | Product Type | Reference |

| Photocatalytic Alkylation | Redox-active esters | Iridium photocatalyst | C4-alkylated oxazolone | acs.org |

Transition Metal-Catalyzed Transformations

Transition metal catalysis has emerged as a powerful tool for the transformation of azlactones, offering novel reaction pathways and enhanced control over selectivity. These metals can interact with the oxazolone ring in various ways, including coordination to the carbonyl oxygen, the nitrogen atom, or the π-system of the enolate form, as well as through oxidative addition into the C-H bond at the C4 position. unipi.itacs.org

While the broader class of oxazolones has been subjected to a range of transition metal-catalyzed reactions, including cross-coupling and C-H activation, specific applications to this compound are less commonly reported. unipi.it However, the general principles derived from studies on related substrates are highly relevant. For instance, palladium-catalyzed reactions are widely used for C-C bond formation. It is conceivable that this compound could participate in reactions such as the Suzuki-Miyaura coupling to introduce aryl or vinyl groups at the C4 position, following enolization.

Furthermore, transition metal complexes have been explored as catalysts in the dynamic kinetic resolution of azlactones, complementing organocatalytic methods. acs.org Ruthenium complexes, for example, have been employed in the rearrangement of related heterocyclic systems like isoxazol-5-ones, suggesting the potential for analogous reactivity with oxazolones. The ability of transition metals to operate through diverse mechanisms, including Lewis acid activation and oxidative addition/reductive elimination cycles, provides a broad toolkit for the synthetic manipulation of this compound. acs.orgacs.org

| Catalyst Type | Reaction Class | Potential Application | Reference |

| Palladium | Cross-coupling | C4-arylation/vinylation | |

| Ruthenium | Rearrangement/DKR | Synthesis of chiral amino acid derivatives | acs.org |

| Various | C-H Activation | Direct functionalization of the C4-position | unipi.it |

Stereochemical Aspects and Chiral Transformations Involving 2 Isopropyl 4 Phenyloxazol 5 2h One

Chirality at the 2-Position

The carbon atom at the 2-position of the oxazolone (B7731731) ring, substituted with an isopropyl group in this case, is a stereogenic center. The chirality at this position can influence the stereochemical outcome of reactions at other positions of the molecule, particularly at the C4-position. While the C4 position is prochiral in the corresponding oxazolone, the introduction of a substituent at this position can be directed by the existing chirality at C2.

The presence of the isopropyl group at the 2-position can also impact the enantioselectivity of certain reactions. For instance, in catalyzed rearrangements, alkyl substituents at the 2-position of an oxazolone have been observed to lead to lower enantioselectivity compared to aryl or heteroaryl substituents at the same position. rsc.org The steric bulk and electronic nature of the C2 substituent are crucial factors in the degree of stereochemical control.

Recent studies have highlighted the importance of chirality in oxazolone-mediated reactions. For example, in peptide chain extensions, a chiral oxazolone has been shown to react selectively with an amino acid of the same chirality, a phenomenon that underscores the role of the oxazolone's stereochemistry in directing subsequent transformations. nih.gov This chiral preference is attributed to the stereoselective transformation of a complex formed between the oxazolone and the amino acid into a tripeptide. nih.gov

Dynamic Kinetic Resolution (DKR) Strategies

Dynamic kinetic resolution (DKR) is a powerful strategy for the synthesis of enantiomerically pure compounds from a racemic starting material. In the context of oxazolones, DKR can be employed to convert a racemic mixture of 2-isopropyl-4-phenyloxazol-5(2H)-one into a single enantiomer of a desired product. This process typically involves the use of a chiral catalyst that selectively reacts with one enantiomer of the oxazolone, while the other enantiomer is rapidly racemized in situ.

The acidic proton at the C4 position of the oxazolone ring facilitates racemization, making these compounds suitable substrates for DKR. The general mechanism involves the enantioselective reaction of the oxazolone with a nucleophile in the presence of a chiral catalyst. As one enantiomer is consumed, the remaining enantiomer undergoes rapid epimerization, ensuring a theoretical maximum yield of 100% for the desired enantiomerically pure product.

While specific DKR studies on this compound are not extensively detailed in the provided search results, the general principles of DKR are widely applied to similar systems, such as the resolution of homoallylic alcohols using lipase (B570770) and a ruthenium catalyst. nih.gov

Enantioselective Synthesis Utilizing Chiral Catalysts

The enantioselective synthesis of products from this compound can be achieved through the use of chiral catalysts. These catalysts can be either metal complexes with chiral ligands or purely organic molecules. The catalyst creates a chiral environment around the oxazolone, leading to a diastereomeric transition state that favors the formation of one enantiomer of the product over the other.

A notable example of this approach is the Steglich rearrangement, which involves the catalyzed rearrangement of O-acylated oxazoles to form C4-acylated oxazolones. rsc.org Chiral catalysts, such as derivatives of 4-(dimethylamino)pyridine (DMAP), have been successfully employed in this reaction to achieve high enantioselectivity. rsc.org The choice of the acyl group can also influence the stereoselectivity of the reaction, with benzyl-substituted acyl groups often yielding higher stereoselectivity. rsc.org

The following table summarizes the effect of the C2 substituent on enantioselectivity in a PPY*-catalyzed Steglich reaction, illustrating the general trend observed for different substituent types. rsc.org

| C2-Substituent on Oxazolone | Enantioselectivity (ee%) |

| Aryl | High |

| Heteroaryl | High |

| Alkyl | Lower |

This table illustrates a general trend. Specific values for this compound would require dedicated experimental data.

Diastereoselective Reactions

Diastereoselective reactions involving this compound are crucial for the synthesis of molecules with multiple stereocenters. The inherent chirality of the oxazolone can be used to control the stereochemistry of a newly formed stereocenter, leading to the preferential formation of one diastereomer.

Oxazolones can function as 1,3-dipoles in cycloaddition reactions, providing a pathway to highly substituted heterocyclic scaffolds in a stereoselective manner. rsc.org For instance, the reaction of an oxazolone with an alkene can lead to the formation of pyrrolines. rsc.org The stereochemical outcome of these cycloadditions is influenced by the substituents on both the oxazolone and the alkene, as well as the reaction conditions.

The general principle of diastereoselective reactions is to create a situation where the approach of the reactant to the chiral oxazolone is sterically or electronically biased, favoring one trajectory over another. This leads to the formation of a diastereomerically enriched product. The ability to control both enantioselectivity and diastereoselectivity is a hallmark of modern asymmetric synthesis, and oxazolones like this compound are valuable building blocks in this field.

Design and Synthesis of 2 Isopropyl 4 Phenyloxazol 5 2h One Derivatives and Analogues

Variations in Substitution Pattern at the 2- and 4-Positions (e.g., on phenyl ring)

The primary route to 2,4-disubstituted oxazol-5(2H)-ones is the Erlenmeyer-Plochl reaction. This involves the condensation of an N-acylglycine with an aldehyde or ketone in the presence of a dehydrating agent, typically acetic anhydride, and a weak base like sodium acetate. biointerfaceresearch.com For the parent compound, 2-Isopropyl-4-phenyloxazol-5(2H)-one , this would involve the reaction of N-isobutyrylglycine with benzaldehyde (B42025).

Variations in the substitution pattern can be readily achieved by modifying the starting materials.

Substitution at the 2-Position:

To introduce different alkyl or aryl groups at the 2-position, one would start with the corresponding N-acylglycine. For instance, using N-acetylglycine or N-phenylacetylglycine would yield the 2-methyl or 2-benzyl analogues, respectively. A variety of N-acylglycines can be synthesized by acylating glycine (B1666218) with the appropriate acid chloride or anhydride.

Substitution at the 4-Position (on the Phenyl Ring):

Modifications to the 4-phenyl ring are accomplished by using substituted benzaldehydes in the Erlenmeyer-Plochl synthesis. This allows for the introduction of a wide range of functional groups, which can influence the electronic properties and biological activity of the resulting oxazolone (B7731731). For example, using 4-methoxybenzaldehyde (B44291) or 4-nitrobenzaldehyde (B150856) would produce oxazolones with electron-donating or electron-withdrawing groups on the phenyl ring, respectively. nih.govmdpi.com

The following table illustrates the synthesis of various 4-arylidene-2-phenyloxazol-5(4H)-ones, which are structurally related to 4-phenyl derivatives and demonstrate the versatility of the Erlenmeyer reaction.

| Aldehyde Reactant | 2-Position Substituent | 4-Position Substituent | Catalyst/Conditions | Yield (%) | Reference |

| Benzaldehyde | Phenyl | 4-Benzylidene | ZnO / Acetic Anhydride, RT | Good | sphinxsai.com |

| 4-Hydroxybenzaldehyde | Substituted (R) | 4-(4-Hydroxybenzylidene) | Sodium Acetate / Acetic Anhydride | — | sphinxsai.com |

| Various Aldehydes/Ketones | Phenyl | 4-Alkylidene/Arylidene | Microwave, Acetic Anhydride, Catalyst | Good | sphinxsai.com |

| Benzaldehyde | 4-(4-X-phenylsulfonyl)phenyl | 4-Benzylidene | Sodium Acetate / Acetic Anhydride, Reflux | 38–80 | nih.gov |

| 4-Fluorobenzaldehyde | 4-(4-X-phenylsulfonyl)phenyl | 4-(4-Fluorobenzylidene) | Sodium Acetate / Acetic Anhydride, Reflux | 38–80 | nih.gov |

Spirocyclic and Fused Ring Systems Derived from the Compound

The oxazolone ring is a valuable precursor for constructing more complex polycyclic systems, including spirocyclic and fused-ring structures, primarily through cycloaddition reactions and reactions with polyfunctional reagents.

Spirocyclic Systems:

Spiro-heterocycles are of significant interest in medicinal chemistry due to their rigid three-dimensional structures. nih.gov One of the most effective methods for synthesizing spirocyclic compounds from oxazolones is the [3+2] cycloaddition reaction. This typically involves reacting a 4-arylidene-oxazolone (which can be formed from the 4-phenyl-oxazolone via condensation with another aldehyde) with an in situ generated dipole, such as an azomethine ylide.

For example, a three-component reaction between an isatin (B1672199), an amino acid (like sarcosine (B1681465) or proline), and a 4-benzylidene-2-phenyloxazolone generates an azomethine ylide from the isatin and amino acid, which then undergoes a 1,3-dipolar cycloaddition with the exocyclic double bond of the oxazolone to yield complex oxazolone-grafted spirooxindole-pyrrolidines. nih.gov This strategy allows for the rapid assembly of a diverse library of spiro compounds. nih.gov

Another approach involves a cascade reaction under synergistic catalysis. For instance, a reaction between an α,β-unsaturated aldehyde and an isoxazolone (a related heterocyclic ketone) using a chiral amine and a palladium catalyst can produce chiral spiroisoxazolones with high stereoselectivity. nih.gov A similar strategy could be envisioned for this compound.

Fused Ring Systems:

Fused heterocycles can be synthesized by reacting the oxazolone ring with reagents containing two nucleophilic sites. The oxazolone can undergo ring-opening followed by an intramolecular cyclization to form a new, fused ring.

A well-documented example is the reaction of 4-arylidene-oxazolones with phenylhydrazine. In this reaction, the hydrazine (B178648) initially acts as a nucleophile, attacking the carbonyl group of the oxazolone. This leads to a ring-opened intermediate which then undergoes intramolecular cyclization and dehydration to form a 1,2,4-triazin-6(5H)-one ring fused to the original scaffold. nih.gov This method provides a straightforward route to fused heterocyclic systems. nih.gov

Macrocyclic Conjugates

The synthesis of macrocyclic conjugates incorporating an oxazolone moiety is a more specialized area. However, the known reactivity of the oxazolone ring offers several plausible strategies. The formation of a macrocycle requires linking distant parts of a molecule, which can be achieved through reactions involving the oxazolone as a key building block.

One conceptual approach involves the "head-to-tail" cyclization of a peptide chain. In mass spectrometry studies of peptides, b-type fragment ions have been shown to exist as either oxazolone or macrocyclic structures. acs.orgresearchgate.net This intramolecular cyclization occurs when the N-terminal amino group attacks the oxazolone carbonyl at the C-terminus of the peptide fragment. acs.org While this is observed in the gas phase, it provides a mechanistic basis for designing solution-phase syntheses of peptide-based macrocycles using an oxazolone as an activated C-terminal residue.

A synthetic strategy could involve preparing a linear precursor containing the This compound moiety at one end and a nucleophilic group (such as an amine or hydroxyl) at the other end of a flexible linker. Under high-dilution conditions to favor intramolecular reaction, the nucleophile could attack the oxazolone carbonyl, leading to ring-opening and subsequent macrolactamization or macrolactonization, thus forming the desired macrocycle. The efficiency of such a reaction would depend on the length and nature of the linker.

Polymerization Studies of Oxazolone Derivatives

The polymerization of oxazolone derivatives is an emerging field with potential for creating novel biodegradable polymers. It is crucial to distinguish the polymerization of oxazolones from the well-established cationic ring-opening polymerization (CROP) of 2-oxazolines, which are five-membered rings with an endocyclic C=N bond and are precursors to materials like poly(2-isopropyl-2-oxazoline). nih.gov

The polymerization of oxazol-5(2H)-ones, which are lactones (cyclic esters), would likely proceed via a ring-opening polymerization (ROP) mechanism. This is analogous to the ROP of other lactones like caprolactone. The driving force for the polymerization would be the relief of ring strain.

Research into the ROP of related heterocyclic systems provides a blueprint for how This compound might be polymerized. For example, the organocatalytic ROP of N-acylated-1,4-oxazepan-7-ones (seven-membered lactams containing an ester group) has been successfully demonstrated using binary organocatalytic systems like 1,5,7-triazabicyclo[4.4.0]dec-5-ene/thiourea (TBD/TU). nih.gov This system activates the monomer and the initiator (e.g., benzyl (B1604629) alcohol) to facilitate a controlled polymerization, yielding poly(ester amide)s. nih.gov

Applying this to This compound , a similar organocatalytic approach could be investigated. The polymerization would result in a polypeptide-like structure, specifically a poly(N-isobutyryl-α-phenylglycine). The properties of the resulting polymer would be dictated by the substituents on the polymer backbone. Such materials could be of interest as biodegradable alternatives to existing polymers.

| Monomer Class | Polymerization Method | Resulting Polymer Class | Key Findings | Reference |

| N-Acylated-1,4-oxazepan-7-ones | Organocatalytic Ring-Opening Polymerization (ROP) | Poly(ester amide)s | Controlled/living polymerization; biodegradable polymers produced. | nih.gov |

| 2-Oxazolines | Cationic Ring-Opening Polymerization (CROP) | Poly(2-oxazoline)s | Well-established method for producing biocompatible polymers. | nih.gov |

| 1,3-Benzoxazines (2-substituted) | Ring-Opening Polymerization | Poly(benzoxazine)s | Polymerization observed for oxazine (B8389632) ring-substituted monomers. | rsc.org |

Applications of 2 Isopropyl 4 Phenyloxazol 5 2h One in Complex Organic Synthesis

Precursors for α-Amino Acid Derivatives

Oxazolones are fundamentally linked to the synthesis of α-amino acids and their derivatives. researchgate.netbiointerfaceresearch.comnih.gov The ring can be opened by nucleophiles, such as alcohols or water, to afford the corresponding α-amino esters or acids. A particularly significant application in this area is the alcoholytic dynamic kinetic resolution (DKR) of racemic oxazolones. acs.orgacs.org This process leverages the acidity of the α-proton, which allows for easy epimerization between enantiomers through an aromatic oxazole enol intermediate. acs.orgacs.org

In a typical DKR process, a chiral catalyst preferentially reacts with one enantiomer of the rapidly equilibrating oxazolone (B7731731), leading to the formation of an enantiomerically enriched α-amino acid derivative. acs.org Research has demonstrated that various catalysts, including transition metal complexes and small organic molecules like peptides, can effectively catalyze this transformation. acs.org For instance, a tetrapeptide catalyst was developed for the methanolytic DKR of oxazolones, yielding methyl ester products with high enantiomeric ratios. acs.orgacs.org While research has often focused on 2-phenyl substituted oxazolones, the principles are broadly applicable across the class. For example, studies on various 4-substituted-2-phenyloxazol-5(4H)-ones show that benzylic-type substituents at the 4-position tend to provide higher conversion and enantioselectivity compared to smaller alkyl groups. acs.orgacs.org

Table 1: Peptide-Catalyzed Dynamic Kinetic Resolution of a Representative Oxazolone

This table illustrates the general conditions for DKR of an oxazolone, providing an enantiomerically enriched amino acid derivative.

| Parameter | Value/Condition | Reference |

| Substrate | Racemic Oxazolone (e.g., 4-benzyl-2-phenyloxazol-5(4H)-one) | acs.org |

| Catalyst | Tetrapeptide | acs.orgacs.org |

| Catalyst Loading | 20 mol % | acs.org |

| Nucleophile | Methanol (5 equivalents) | acs.org |

| Solvent | Toluene | acs.org |

| Temperature | 4 °C | acs.org |

| Time | 24 h | acs.org |

| Product | Enantiomerically enriched α-amino methyl ester | acs.org |

| Enantiomeric Ratio (er) | Up to 98:2 | acs.orgacs.org |

Building Blocks for Peptide Synthesis

The utility of oxazolones as precursors to α-amino acids naturally extends to their role as building blocks in peptide synthesis. researchgate.netbiointerfaceresearch.com By providing access to a wide variety of enantiomerically enriched non-proteinogenic α-amino acid derivatives via methods like DKR, oxazolones expand the chemical space available for creating novel peptides. acs.orgacs.org Once the oxazolone ring is opened to yield the protected amino acid ester, standard peptide coupling protocols can be employed to incorporate the residue into a growing peptide chain. acs.org The oxazolone moiety itself can be considered a protected and activated form of an amino acid, facilitating its use in synthetic schemes.

Synthons for Heterocyclic Compound Construction

Oxazolones are recognized as important synthons for the synthesis of other five- and six-membered heterocyclic compounds. researchgate.netnih.govnih.gov The multiple reactive sites within the oxazolone structure allow for a diversity of chemical modifications and ring transformations. nih.gov Nucleophilic attack on the C5 carbonyl, followed by subsequent cyclization or rearrangement, is a common strategy to build new heterocyclic rings.

One prominent example is the reaction of 4-arylidene-oxazolones with hydrazine (B178648) derivatives. Research has shown that the condensation of various 4-arylidene-2-phenyloxazol-5(4H)-ones with phenylhydrazine in acetic acid yields 1,2,4-triazin-6(5H)-ones. nih.gov Similarly, reactions with other bidentate nucleophiles can lead to the formation of pyrazole or triazole thione derivatives. researchgate.net These transformations highlight the role of the oxazolone as a versatile scaffold for generating a range of heterocyclic structures. biointerfaceresearch.comresearchgate.net

Table 2: Synthesis of a 1,2,4-Triazin-6(5H)-one from an Oxazolone

This table outlines a representative transformation of an oxazolone into a different heterocyclic system.

| Reactant 1 | Reactant 2 | Reagents | Product | Reference |

| 4-Arylidene-2-phenyloxazol-5(4H)-one | Phenylhydrazine | Acetic Acid, Sodium Acetate | 1,5-Diaryl-3-benzamido-1,2,4-triazin-6(5H)-one | nih.gov |

Intermediate in Natural Product Synthesis

The versatile reactivity of the oxazolone ring has been harnessed in the synthesis of natural products. Although specific examples detailing the use of 2-isopropyl-4-phenyloxazol-5(2H)-one are not prominent, the general class of oxazolones serves as a key intermediate in various synthetic pathways toward complex natural molecules. Their ability to introduce α-amino acid moieties and to be converted into other cyclic systems makes them valuable tools for constructing the core structures of various alkaloids and other biologically active natural products. biointerfaceresearch.com

Role in Complex Molecular Scaffolds

The applications described in the preceding sections collectively demonstrate the fundamental role of this compound, as a representative of the oxazolone class, in the construction of complex molecular scaffolds. By serving as a gateway to chiral amino acids, peptides, and a variety of other heterocycles like triazines and pyrazoles, the oxazolone core is a foundational element for molecular diversity. nih.govresearchgate.net Synthetic strategies that begin with an oxazolone can diverge to create libraries of compounds with distinct and complex architectures. For example, pyrazole-based oxazolone derivatives have been used as starting materials to synthesize new series of fused heterocyclic systems by reacting them with various nucleophiles. researchgate.net This utility in building polycyclic and functionally diverse molecules underscores the importance of oxazolones as central building blocks in medicinal and materials chemistry. biointerfaceresearch.comdokumen.pub

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Routes

The development of efficient and sustainable synthetic methodologies is a cornerstone of modern organic chemistry. For 2-Isopropyl-4-phenyloxazol-5(2H)-one, future research is expected to focus on the exploration of novel synthetic routes that offer improvements in terms of yield, atom economy, and environmental impact over classical methods like the Erlenmeyer-Plöchl reaction.

Key areas of investigation will likely include:

Multicomponent Reactions (MCRs): Designing one-pot, multicomponent strategies for the synthesis of the oxazolone (B7731731) core will be a significant area of focus. These reactions offer inherent advantages in terms of efficiency and reduction of waste.

Flow Chemistry: The application of continuous flow technologies can enable precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability of the synthesis of this compound.

Green Chemistry Approaches: The use of environmentally benign solvents, such as water or bio-based solvents, and the development of solvent-free reaction conditions will be crucial. Microwave-assisted and ultrasound-assisted syntheses are also promising avenues for greener production. biointerfaceresearch.comresearchgate.net

| Synthetic Approach | Potential Advantages |

| Multicomponent Reactions | Increased efficiency, reduced waste, operational simplicity |

| Flow Chemistry | Precise reaction control, scalability, enhanced safety |

| Green Chemistry Methods | Reduced environmental impact, use of renewable resources |

Development of Advanced Catalytic Systems

Catalysis is a powerful tool for enhancing the efficiency and selectivity of chemical transformations. Future research on this compound will undoubtedly involve the development and application of advanced catalytic systems for its synthesis and functionalization.

Promising research directions include:

Homogeneous Catalysis: The exploration of novel transition metal catalysts, particularly those based on palladium, copper, and silver, is expected to yield new methods for the construction of the oxazolone ring and its subsequent modification. mdpi.comrsc.orgresearchgate.net The development of catalysts that can operate under milder reaction conditions and with lower catalyst loadings will be a key objective.

Heterogeneous Catalysis: The use of solid-supported catalysts, such as metal nanoparticles on various supports or functionalized materials like fly ash, offers advantages in terms of catalyst recovery and reusability, contributing to more sustainable processes. ut.ac.ir

Organocatalysis: The development of metal-free catalytic systems, employing small organic molecules, represents a growing area of interest. Organocatalysts can offer unique reactivity and selectivity profiles and are often more environmentally friendly than their metal-based counterparts.

Biocatalysis: The use of enzymes to catalyze the synthesis of oxazolones is a largely unexplored but highly promising area. Biocatalysis can offer unparalleled selectivity and operate under mild, aqueous conditions.

Expansion of Synthetic Utility in Target-Oriented Synthesis

Oxazolones are valuable intermediates in the synthesis of a wide array of more complex molecules, including amino acids, peptides, and other heterocyclic systems. biointerfaceresearch.comajrconline.orgrfppl.co.in A key future direction for this compound will be to expand its utility as a building block in target-oriented synthesis.

Areas of focus will include:

Asymmetric Synthesis: Developing enantioselective methods for the synthesis and reactions of this compound will be crucial for accessing chiral molecules of pharmaceutical interest. The use of chiral catalysts and auxiliaries will be instrumental in this regard. acs.orgresearchgate.net

Natural Product Synthesis: The incorporation of the 2-isopropyl-4-phenyl-oxazolone moiety into the synthesis of complex natural products and their analogues could lead to the discovery of new bioactive compounds.

Medicinal Chemistry: As a versatile scaffold, this compound can be used as a starting point for the synthesis of libraries of compounds for drug discovery programs. The diverse biological activities reported for other oxazolone derivatives, such as antimicrobial, anti-inflammatory, and anticancer properties, provide a strong rationale for such investigations. biointerfaceresearch.comajrconline.orgnih.gov

Investigation of Undiscovered Reactivity Modes

While the general reactivity of oxazolones is well-established, there is still potential to uncover novel and unexpected reaction pathways for this compound.

Future research could explore:

Photochemical Reactions: The study of the photochemical behavior of this compound could reveal new cycloaddition or rearrangement reactions, leading to the formation of unique molecular architectures.

Reactions with Novel Reagents: Investigating the reactions of this oxazolone with a wider range of electrophiles and nucleophiles may lead to the discovery of new functionalization strategies.

Ring-Opening Reactions: While ring-opening reactions of oxazolones are known, exploring new catalysts and conditions for the selective cleavage of the ring could provide access to a diverse range of functionalized acyclic compounds. nih.gov

C-H Activation: The direct functionalization of the C-H bonds of the isopropyl or phenyl groups, or even the oxazolone ring itself, using modern catalytic methods, would represent a significant advance in the synthetic chemistry of this compound. mdpi.com

| Reactivity Mode | Potential Outcome |

| Photochemistry | Novel cycloadditions and rearrangements |

| Novel Reagents | New functionalization strategies |

| Ring-Opening | Access to diverse acyclic compounds |

| C-H Activation | Direct and efficient molecular modification |

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into reaction mechanisms and predicting molecular properties. For this compound, advanced computational modeling will play a crucial role in guiding future experimental work.

Key areas for computational investigation include:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods can be used to model the transition states and intermediates of known and hypothetical reactions of this compound, providing a detailed understanding of the reaction pathways.

Prediction of Reactivity and Selectivity: Computational models can be employed to predict the most likely sites of reaction and the stereochemical outcome of asymmetric transformations, thereby accelerating the discovery of new reactions and catalysts.

In Silico Design of Derivatives: Computational screening of virtual libraries of this compound derivatives can help identify candidates with desired electronic, steric, or biological properties, prioritizing synthetic efforts.

Spectroscopic Characterization: Theoretical calculations of spectroscopic data (e.g., NMR, IR, UV-Vis) can aid in the structural elucidation of new compounds derived from this compound. Recent studies on the fragmentation of protonated oxazolones using chemical dynamics simulations and graph theory-based analysis highlight the power of computational methods in understanding their fundamental chemical behavior. chemrxiv.org

Q & A

Q. What are the common synthetic routes for preparing 2-Isopropyl-4-phenyloxazol-5(2H)-one?

The synthesis typically involves cyclocondensation reactions. For example, a substituted isoxazolone core can be constructed via the reaction of β-keto esters with hydroxylamine derivatives under acidic conditions. Modifications at the 2- and 4-positions can be achieved using alkylation or acylation agents. A related method for structural analogs (e.g., fluorophenyl-substituted isoxazolones) employs microwave-assisted synthesis to enhance regioselectivity and yield . Purity is ensured through recrystallization or column chromatography, validated via HPLC or GC-MS .

Q. Which techniques are recommended for structural characterization of this compound?

X-ray crystallography is the gold standard for unambiguous structural determination. The SHELX suite (e.g., SHELXL for refinement) is widely used to resolve crystal structures, leveraging intensity data and space group symmetry . Complementary techniques include:

- NMR spectroscopy : H and C NMR to confirm substituent positions and stereochemistry.

- FTIR : Identification of carbonyl (C=O) and oxazole ring vibrations.

- High-resolution mass spectrometry (HRMS) : For exact mass validation .

Q. How can researchers assess the purity and stability of this compound under experimental conditions?

- Purity : Use reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) .

- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor via LC-MS to detect decomposition products. For photostability, employ ICH Q1B guidelines .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data be resolved for this compound?

Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing distortions. Strategies include:

- Multi-technique validation : Cross-reference NMR/FTIR data with DFT-calculated vibrational spectra.

- Variable-temperature XRD : To probe thermal motion and confirm static vs. dynamic disorder .

- Solid-state NMR : Resolve ambiguities in crystallographically observed conformers .

Q. What methodological considerations are critical when designing bioactivity studies for this compound?

- Target selection : Prioritize enzymes/receptors with structural homology to known isoxazolone targets (e.g., cyclooxygenase or kinase inhibitors).

- Dose-response assays : Use IC/EC determination via fluorometric or colorimetric readouts (e.g., MTT assay for cytotoxicity).

- Control experiments : Include positive controls (e.g., aspirin for COX inhibition) and assess off-target effects via selectivity panels .

Q. What computational approaches are effective for predicting reactivity or binding modes of this compound?

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets.

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites.

- MD simulations : Analyze stability of ligand-receptor complexes over nanosecond timescales .

Q. How can regioselectivity challenges during functionalization of the isoxazolone ring be addressed?

- Directing groups : Introduce temporary protecting groups (e.g., acetyl) to steer electrophilic substitution.

- Metal catalysis : Pd-mediated C-H activation for selective arylation at the 4-position.

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at the 5-keto position .

Q. What strategies mitigate decomposition during high-temperature or catalytic reactions involving this compound?

- Inert atmosphere : Use Schlenk lines or gloveboxes to prevent oxidation.

- Low-temperature catalysis : Employ Pd(0)/NHC complexes for Suzuki couplings at ≤60°C.

- Stabilizing additives : Include radical inhibitors (e.g., BHT) in free-radical reactions .

Methodological Best Practices

- Data reproducibility : Triplicate all kinetic or dose-response experiments; report mean ± SEM.

- Crystallographic data deposition : Submit CIF files to the Cambridge Structural Database (CSD) for peer validation .

- Ethical compliance : Adhere to institutional guidelines for biological testing, particularly for cytotoxicity studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.